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molecular formula C10H8N2S2 B1663999 2,2'-Dithiodipyridine CAS No. 2127-03-9

2,2'-Dithiodipyridine

Cat. No. B1663999
M. Wt: 220.3 g/mol
InChI Key: HAXFWIACAGNFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952147B2

Procedure details

According to the general two-step method, 10.4 mg (0.071 μmol, 1.174 ml) of naked antibody hu2H11 with an initial concentration of 8.86 mg/ml are treated with 7 eq. of the N-hydroxy-succinimidyl ester of 4-(2-pyridyldithio)butanoic acid (0.16 mg, 0.496 μmol) dissolved in 34.2 μl of DMA such that the final antibody concentration is 8 mg/ml in the mixture. After purification, 2.2 ml of modified antibody hu2H11 at a concentration of 4.28 mg/ml (9.42 mg, 91%) are Obtained with, on average, 4.68 pyridyldisulfide molecules per antibody. 1.68 ml (7.2 mg, 0.049 μmol) of modified antibody hu2H11 are treated with 1.03 mg of (E)-(3S,10R,16S)-10-(3-chloro-4-methoxy-benzyl)-3-isobutyl-16-[(S)-1-((2R,3R)-3-{4-[4-(4-mercapto-4-methylpentanoyl)piperazin-1-ylmethyl]phenyl}oxiranyl)ethyl]-6,6-dimethyl-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetraone (compound Ex. 1, 1.148 μmol) dissolved in 101.2 μl of DMA. After purification on Superdex in the presence of 10% NMP and concentration on Amicon Ultra-15, the final change of buffer is performed in an aqueous pH 6.5 buffer containing 0.01 M of phosphate and 0.14 M of NaCl. 1.5 ml of conjugate Ex. 9 are thus obtained at a concentration of 1.1 mg/ml with, on average, 3 cryptophycin derivatives per antibody (HRMS) and a monomer purity of 99.9%.
[Compound]
Name
N-hydroxy-succinimidyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.16 mg
Type
reactant
Reaction Step One
Name
Quantity
34.2 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[S:7][S:8][CH2:9][CH2:10][CH2:11][C:12](O)=O.C[C:16]([N:18](C)C)=O>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[S:7][S:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:16][N:18]=1

Inputs

Step One
Name
N-hydroxy-succinimidyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.16 mg
Type
reactant
Smiles
N1=C(C=CC=C1)SSCCCC(=O)O
Step Two
Name
Quantity
34.2 μL
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purification, 2.2 ml of modified antibody hu2H11 at a concentration of 4.28 mg/ml (9.42 mg, 91%)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)SSC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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